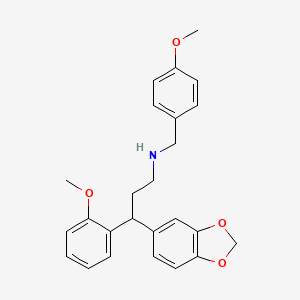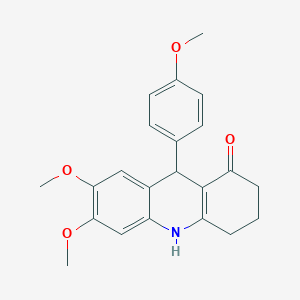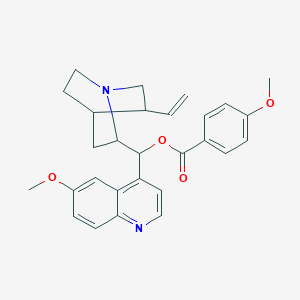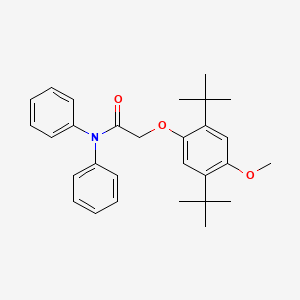
3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-3-(2-methoxyphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL][(4-METHOXYPHENYL)METHYL]AMINE is a complex organic compound known for its unique structural properties. This compound features a benzodioxole ring, a methoxyphenyl group, and a propylamine chain, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL][(4-METHOXYPHENYL)METHYL]AMINE typically involves multiple steps, including the formation of the benzodioxole ring and the attachment of the methoxyphenyl and propylamine groups. Common reagents used in these reactions include methoxybenzene, propylamine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL][(4-METHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, [3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL][(4-METHOXYPHENYL)METHYL]AMINE is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development .
Medicine
This compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it could be developed into a drug for treating various conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mecanismo De Acción
The mechanism of action of [3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL][(4-METHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
- 1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL
- METHYL 2-(2H-1,3-BENZODIOXOL-5-YL)ACETATE
Uniqueness
Compared to these similar compounds, [3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL][(4-METHOXYPHENYL)METHYL]AMINE stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities .
Propiedades
Fórmula molecular |
C25H27NO4 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C25H27NO4/c1-27-20-10-7-18(8-11-20)16-26-14-13-21(22-5-3-4-6-23(22)28-2)19-9-12-24-25(15-19)30-17-29-24/h3-12,15,21,26H,13-14,16-17H2,1-2H3 |
Clave InChI |
LBMRVOOUBNQXAX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNCCC(C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B12489183.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B12489190.png)
![3,6,6-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B12489191.png)
![2-[(3-Aminopropyl)sulfanyl]-6-(4-chlorophenyl)pyridine-3-carbonitrile](/img/structure/B12489196.png)
![4-hydroxy-2-(piperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12489202.png)
![3-chloro-4-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12489212.png)
![4-(furan-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12489217.png)

![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluorophenyl)propanamide](/img/structure/B12489232.png)

![N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzodioxol-5-amine](/img/structure/B12489242.png)
![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B12489243.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12489247.png)
